3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(18-15-5-9-21-10-6-15)19(12-14-4-8-22-13-14)7-3-16-2-1-11-23-16/h1-2,4,8,11,13,15H,3,5-7,9-10,12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKELXAKAWFMIQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with oxane derivatives under controlled conditions. The final step often involves the formation of the urea linkage through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan and thiophene oxides, while reduction can produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis. Its structural features allow it to function as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.
Biology
Research has highlighted its potential biological activities , including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity : The furan and thiophene rings contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Medicine
Due to its structural characteristics, 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea is being explored as a potential drug candidate . Its interactions with biological targets suggest applications in treating conditions such as cancer and inflammatory diseases.
Industry
In industrial applications, this compound is utilized in the development of advanced materials , including polymers and nanomaterials, owing to its versatile chemical reactivity.
Urease Inhibition Study
A study focused on the urease inhibitory activity of thiourea derivatives related to this compound demonstrated enhanced inhibition compared to standard urease inhibitors. This highlights the potential for developing effective treatments against urease-related conditions.
Antioxidant Efficacy Evaluation
In comparative studies against Vitamin C, derivatives of this compound exhibited significant DPPH radical scavenging activity, suggesting health benefits associated with antioxidant-rich compounds.
Cytotoxicity Assessment
Research on the cytotoxic effects against breast cancer cell lines indicated that the compound induces apoptosis at micromolar concentrations. This suggests its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
- Furan vs. Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound contributes to higher logP (2.8) compared to furan-2-yl analogs (logP 2.1), reflecting increased lipophilicity due to sulfur’s polarizability. Phenyl-containing analogs exhibit even higher logP (3.2), which may reduce aqueous solubility .
- Oxan-4-yl vs. Cyclohexyl : The tetrahydropyran ring (oxan-4-yl) enhances solubility (0.15 mg/mL) relative to cyclohexyl-substituted derivatives (0.08 mg/mL) due to its oxygen atom facilitating hydrogen bonding .
Biological Activity
The compound 3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[2-(thiophen-2-yl)ethyl]urea is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article synthesizes available research findings, including data from case studies and relevant literature, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C14H19N3O2S
- Molecular Weight: 285.39 g/mol
- SMILES Notation:
CC(C(=O)N)N(C)C(=O)C1CCOC1C(C2=CC=CS2)=C(C)C
This structure features a furan ring, an oxane moiety, and a thiophene substituent, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study involved the synthesis of urea derivatives, including our compound of interest, and their evaluation against various cancer cell lines. The results indicated that:
- In vitro studies demonstrated significant cytotoxicity against renal cancer cells (Caki cells), with IC50 values indicating effective inhibition at low concentrations.
- The compound induced apoptosis in these cells, as evidenced by increased levels of pro-apoptotic markers (Bax) and decreased levels of anti-apoptotic markers (Bcl-2) .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly. Key findings include:
- Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated groups compared to controls.
- Inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
The proposed mechanisms for the biological activities include:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways: It appears to modulate several signaling pathways associated with inflammation and cancer progression.
Case Studies and Experimental Data
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Caki Cells | 9.88 | Induces apoptosis via Bax/Bcl-2 modulation |
| Study 2 | HUVEC Cells | 179.03 | Inhibits proliferation through HDAC inhibition |
| Study 3 | In vivo Model | N/A | Reduces TNF-alpha and IL-6 levels |
These studies collectively suggest that This compound has significant potential as both an anticancer and anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
